
2,2-Dibromo-1-(2,4-dichlorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. It is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, which is further connected to a ketone group. This compound is part of the broader class of halogenated aromatic ketones, which are known for their diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibromo-1-(2,4-dichlorophenyl)ethanone typically involves the bromination of 1-(2,4-dichlorophenyl)ethanone. This can be achieved by treating the starting material with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Safety measures are crucial due to the reactive nature of bromine and the potential formation of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions at the bromine or chlorine positions can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various halogenated or alkylated products.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a tool in drug discovery.
Industry: Its applications extend to the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,2-dibromo-1-(2,4-dichlorophenyl)ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone is similar to other halogenated aromatic ketones, such as 2,2-dibromo-1-(3,5-dichlorophenyl)ethanone and 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone. These compounds share structural similarities but differ in the positions of the halogen atoms on the phenyl ring, which can lead to variations in their reactivity and applications.
Propiedades
Número CAS |
24123-68-0 |
|---|---|
Fórmula molecular |
C8H4Br2Cl2O |
Peso molecular |
346.83 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,8H |
Clave InChI |
LDPCPJWYKLBXQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


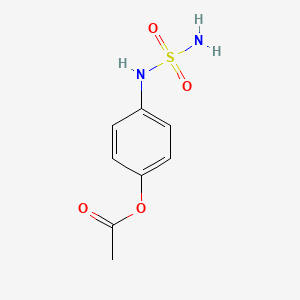

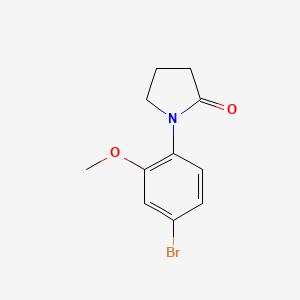
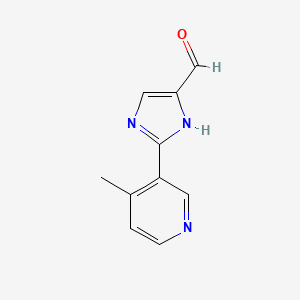
![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
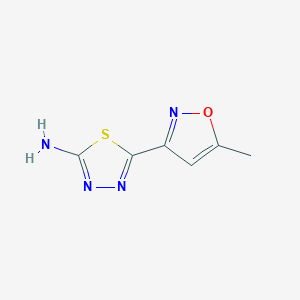
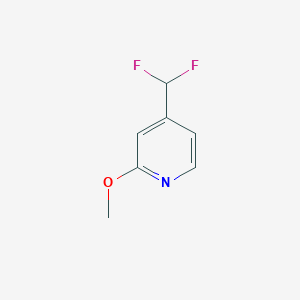

![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
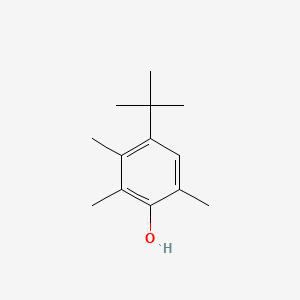
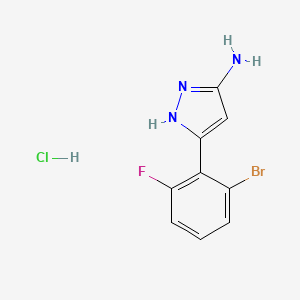
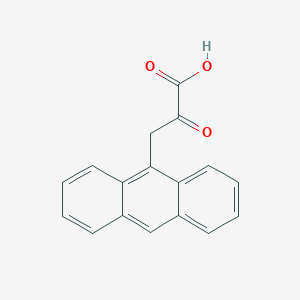
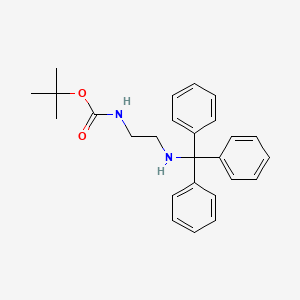
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
